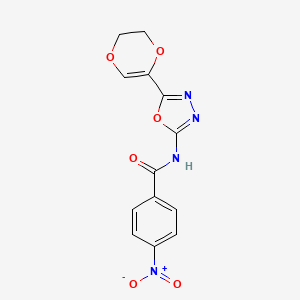

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide

Description

The compound N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide features a 1,3,4-oxadiazole core linked to a 5,6-dihydro-1,4-dioxin moiety and a 4-nitrobenzamide group. This structure combines electron-withdrawing (nitro) and heterocyclic components, making it a candidate for pharmacological and materials science research.

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O6/c18-11(8-1-3-9(4-2-8)17(19)20)14-13-16-15-12(23-13)10-7-21-5-6-22-10/h1-4,7H,5-6H2,(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPSDNDKRGVAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety , contributing to its unique properties. The synthesis typically involves several steps:

- Formation of the 1,3,4-Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acid derivatives using dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Introduction of the 1,4-Dioxin Moiety : The dioxin ring is synthesized from diols reacting with dihalides under basic conditions.

- Final Coupling Reaction : The final product is obtained by coupling the oxadiazole derivative with 4-nitrobenzoyl chloride under appropriate conditions.

Antimicrobial Properties

Research indicates that compounds similar to N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide exhibit antimicrobial properties. These compounds can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or metabolic pathways. For instance:

- Mechanism : The compound may disrupt bacterial cell wall integrity or interfere with DNA replication processes .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide may induce apoptosis in cancer cells through various mechanisms:

- Targeting Signaling Pathways : The compound could modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Case Studies

A recent study focused on several oxadiazole derivatives demonstrated their cytotoxic effects against various cancer cell lines. The results showed that compounds containing the 1,4-dioxin structure exhibited enhanced activity compared to their non-dioxin analogs. Specifically:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide | HeLa | 12.5 |

| Control Compound | HeLa | 25.0 |

| N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-thiadiazol) | HeLa | 18.0 |

These findings suggest a promising avenue for further development as a potential anticancer agent .

The biological activity of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is largely attributed to its interactions at the molecular level:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The target compound’s analogs differ primarily in the substituents attached to the 1,3,4-oxadiazole ring (Table 1). These variations influence physicochemical properties and biological interactions:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent (R Group) | Key Features |

|---|---|---|---|---|---|

| Target Compound (4-nitrobenzamide) | Not provided | C₁₄H₁₁N₄O₆ | 343.26 | 4-nitrobenzamide | Strong electron-withdrawing nitro group |

| N-[5-(dihydrodioxin)-oxadiazol-2-yl]acetamide | 851094-74-1 | C₈H₉N₃O₄ | 211.17 | Acetamide | Compact, polar substituent |

| Cyclohexanecarboxamide analog | 851094-86-5 | C₁₂H₁₅N₃O₄ | 265.27 | Cyclohexanecarboxamide | Lipophilic, bulky group |

| 4-Isopropylbenzyl analog | 1172282-22-2 | C₁₇H₁₉N₃O₄ | 329.35 | 4-isopropylbenzyl + carboxamide | Steric hindrance, aromaticity |

Key Observations:

- Electron Effects : The nitro group in the target compound enhances electron-deficient characteristics compared to the electron-donating acetamide group in BK47332 .

- Steric Influence : The 4-isopropylbenzyl group in CAS 1172282-22-2 introduces steric bulk, which may affect binding to biological targets .

Physicochemical Properties

- Molecular Weight : The target compound (343.26 g/mol) is heavier than BK47332 (211.17 g/mol) but lighter than the 4-isopropylbenzyl analog (329.35 g/mol) .

- Solubility : The nitro group may reduce aqueous solubility compared to acetamide analogs but improve interactions with hydrophobic enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.